molecular formula C19H23FN4O6 B14233714 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid CAS No. 815586-89-1

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid

Cat. No.: B14233714
CAS No.: 815586-89-1
M. Wt: 422.4 g/mol
InChI Key: AYXOVHIEDCELBJ-UHFFFAOYSA-N
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Description

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with amino and fluorophenyl groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane (CH₂Cl₂) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and fluorophenyl groups, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOH or K₂CO₃ in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid can be used to study enzyme interactions and receptor binding due to its amino and fluorophenyl groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, facilitating binding to these targets. This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 4-Fluorophenylacetic acid
  • N,N-Dimethylamino-4-pyridine

Uniqueness

Compared to similar compounds, [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid is unique due to its combination of a pyridine ring with amino and fluorophenyl substitutions. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

815586-89-1

Molecular Formula

C19H23FN4O6

Molecular Weight

422.4 g/mol

IUPAC Name

[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid

InChI

InChI=1S/C15H17FN4O2.C4H6O4/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1-2H2,(H,5,6)(H,7,8)

InChI Key

AYXOVHIEDCELBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

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